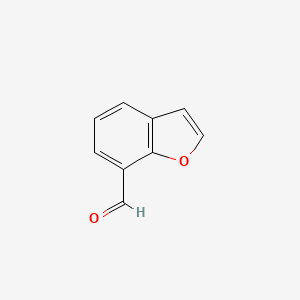

Benzofuran-7-carbaldehyde

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical Sciences

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a cornerstone in the field of chemical sciences. numberanalytics.comacs.org First synthesized by William Henry Perkin in 1870, this structural motif is prevalent in a vast number of natural products and synthetic molecules, underpinning their diverse biological activities. numberanalytics.comacs.org Its significance stems from its status as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. rsc.orgtaylorandfrancis.comrsc.org

Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities. taylorandfrancis.comnih.govrsc.orgmdpi.com This wide range of biological efficacy has made the benzofuran nucleus a focal point for medicinal chemists and pharmacologists. nih.govnih.gov Notable examples of benzofuran-containing compounds include the antiarrhythmic drug Amiodarone (B1667116) and the naturally occurring psoralen (B192213), which is used in treating skin conditions like psoriasis. rsc.orgbepls.comrsc.org The versatility of the benzofuran scaffold also extends to materials science, where its derivatives are explored for applications in organic electronics, such as in the construction of field-effect transistors and organic photovoltaics. numberanalytics.comacs.org The continuous development of novel synthetic methodologies to construct and functionalize the benzofuran ring system further highlights its enduring importance in modern chemistry. acs.orgrsc.org

Overview of Benzofuran-7-carbaldehyde in Contemporary Research

This compound, also known as 7-formylbenzofuran, is a specific derivative of the benzofuran scaffold that has garnered attention in contemporary chemical research primarily for its role as a versatile synthetic intermediate. cymitquimica.com The presence of a reactive aldehyde group at the 7-position of the benzofuran ring makes it a valuable building block for the synthesis of more complex, functionalized molecules. cymitquimica.comtandfonline.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆O₂ cymitquimica.com |

| Synonyms | 7-Formylbenzofuran, 1-Benzofuran-7-carbaldehyde cymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Reactivity | The aldehyde group is reactive towards nucleophilic addition, oxidation, and condensation reactions. cymitquimica.com |

Recent research highlights the utility of this compound in creating targeted therapeutic agents. For instance, studies have reported the synthesis of a series of benzofuran-7-carbaldehydes that exhibited specific cytotoxicity toward metastatic breast cancer cells. researchgate.net This finding underscores the potential of this particular scaffold in the development of novel anticancer agents.

Furthermore, this compound serves as a key precursor in synthetic organic chemistry. Research has demonstrated that the strategic placement of activating groups, such as methoxy (B1213986) groups at the 4- and 6-positions, enhances the reactivity of the C7 position, facilitating electrophilic substitution reactions and making the synthesis of 7-substituted benzofurans like this compound more efficient. tandfonline.com It is also a starting point for creating other valuable chemical entities. For example, it can be used to synthesize 7-(Oxiran-2-yl)benzofuran through reactions like the Corey-Chaykovsky reaction. Its role as a precursor extends to the attempted synthesis of benzofuran-7-carbohydrazides, which are themselves valuable building blocks in medicinal chemistry. tandfonline.com

Research Trajectory and Future Directions for this compound

The future research trajectory for this compound is set to expand upon its established role as a versatile synthetic intermediate. A primary direction will be the continued design and synthesis of novel derivatives for targeted therapeutic applications, particularly inspired by findings of specific cytotoxicity against cancer cell lines. researchgate.net The development of chemical libraries based on the this compound scaffold will enable high-throughput screening to identify new bioactive compounds. frontiersin.org

Future efforts will likely focus on leveraging this compound to create multi-target agents, a growing strategy in drug development for complex diseases like Alzheimer's. frontiersin.org The inherent reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, providing access to a diverse chemical space. This includes further investigation into its use as a precursor for compounds like benzofuran-7-carbohydrazides, which are known to be important moieties in pharmacologically active molecules. tandfonline.com

Moreover, the integration of computational chemistry and cheminformatics is expected to play a crucial role. jsps.go.jp These tools can predict the biological activities and physical properties of new derivatives synthesized from this compound, guiding synthetic efforts toward molecules with the highest potential. researchgate.netmdpi.com This synergy between synthetic, medicinal, and computational chemistry will accelerate the discovery of innovative applications for this valuable chemical compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPUSZZTRKTMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456072 | |

| Record name | Benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-14-5 | |

| Record name | 7-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Approaches to Benzofuran-7-carbaldehyde

The construction of the this compound molecule can be achieved through several distinct synthetic pathways. These approaches range from established, classical reactions to more contemporary methods involving transition-metal catalysis and radical chemistry.

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. jk-sci.comijpcbs.com This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comcambridge.orgorganic-chemistry.orgwikipedia.org The aromatic substrate then attacks this electrophile, and subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. jk-sci.comorganic-chemistry.orgchemistrysteps.com

For the synthesis of this compound, the regioselectivity of the formylation is crucial. The reaction's success depends on the electronic properties of the benzofuran (B130515) substrate, with electron-donating groups on the benzene (B151609) ring directing the substitution. Research has shown that benzofurans with specific substitution patterns can be selectively formylated at the C7 position. For instance, 4,6-dimethoxy-2-phenylbenzofurans have been successfully formylated at the C7 position using the Vilsmeier-Haack method to produce 4,6-dimethoxybenzofuran-7-carbaldehydes. researchgate.net The reaction typically proceeds by treating the substituted benzofuran with a mixture of POCl₃ and DMF. researchgate.net

Table 1: Vilsmeier-Haack Formylation for this compound Synthesis

| Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4,6-Dimethoxy-2-phenylbenzofuran | POCl₃, DMF | 4,6-Dimethoxythis compound | Selective formylation occurs at the C7 position due to the directing effects of the methoxy (B1213986) groups. | researchgate.net |

| Substituted Benzofuran | POCl₃, DMF | This compound | The Vilsmeier reagent (chloromethyliminium salt) acts as the electrophile for formylation of the electron-rich benzofuran ring. | cambridge.orgwikipedia.org |

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct complex molecular architectures, including the benzofuran scaffold. acs.orgnih.gov These methods typically involve the formation of the heterocyclic ring through a sequence of coupling and cyclization steps. nih.gov

The Sonogashira coupling is a prominent method, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgrsc.orgjocpr.com For benzofuran synthesis, this typically involves coupling an o-iodophenol with a terminal alkyne. nih.govrsc.org The resulting 2-(1-alkynyl)phenol intermediate then undergoes intramolecular cyclization to form the benzofuran ring. nih.gov This strategy can be adapted to produce this compound by starting with a suitably substituted phenol (B47542), such as 2-iodo-3-hydroxybenzaldehyde.

The Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between an aryl halide and an alkene. acs.org Intramolecular Heck reactions are particularly useful for synthesizing heterocyclic rings. acs.orgcaltech.edu In the context of benzofuran synthesis, an allyl 2-iodophenyl ether can undergo an intramolecular Heck-type cyclization to form the benzofuran ring system. rsc.org A variation involves a double Heck reaction of 2,3-dibromofurans with alkenes, followed by a 6π-electrocyclization and dehydrogenation to yield functionalized benzofurans. thieme-connect.com

Table 2: Palladium-Catalyzed Methodologies for Benzofuran Ring Synthesis

| Reaction Name | Typical Substrates | Catalyst System | Mechanism | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd complex (e.g., (PPh₃)PdCl₂), Cu(I) co-catalyst | Coupling of phenol and alkyne followed by intramolecular hydroalkoxylation/cyclization. | acs.orgnih.govrsc.orgacs.org |

| Intramolecular Heck Reaction | Allyl o-halophenyl ether | Pd(OAc)₂, Ligand (e.g., XPhos) | Oxidative addition of Pd(0) to the aryl halide, followed by migratory insertion of the alkene and β-hydride elimination. | acs.orgcaltech.edursc.org |

Transition-metal-free synthetic routes are gaining attention, and radical reactions offer an alternative pathway to construct the benzofuran core. These methods often involve the generation of a radical species that initiates a cyclization cascade.

One such approach involves a transition-metal-free, base-mediated intramolecular Heck-type cyclization. rsc.org In this reaction, an allyl 2-iodophenyl ether is treated with a strong base like potassium tert-butoxide (KOtBu) and an additive such as 1,10-phenanthroline. This process is believed to proceed through a reaction pathway involving aryl and stabilized tertiary benzhydryl radicals to form the benzofuran ring. rsc.org

Another strategy utilizes heteroatom-centered super-electron-donors (SEDs) to initiate radical reactions. nih.gov In this method, heteroatom anions, generated from precursors like phosphines, thiols, or anilines using a strong base, react with 2-iodophenyl allenyl ethers. The heteroatom anion acts as an SED, engaging in a single-electron transfer (SET) process to generate a radical intermediate that subsequently cyclizes to form a 3-substituted benzofuran. nih.gov While not a direct synthesis of the 7-carbaldehyde, this methodology highlights the potential of radical chemistry in forming the fundamental benzofuran structure.

The formation of the furan (B31954) ring in benzofuran is fundamentally a cyclization reaction. While many palladium-catalyzed methods conclude with a cyclization step, several other distinct cyclization strategies exist. These often involve the intramolecular reaction of a precursor containing a phenolic hydroxyl group and a suitably positioned reactive moiety.

One established method is the intramolecular condensation of an arylalkynyl ether. For example, vanillin (B372448) can be converted to its propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement and subsequent cyclization to construct the 2-methylbenzofuran (B1664563) ring. jocpr.com This general principle can be applied to appropriately substituted phenols to yield benzofurans with functionality at the C7 position.

Another approach involves a one-pot reaction that combines Williamson ether formation with subsequent hydrolysis and intramolecular cyclization. beilstein-journals.org This has been demonstrated in the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, where various substituted salicylaldehydes react with a chloromethyl quinoline (B57606) derivative. The reaction proceeds via the initial formation of an ether linkage, followed by an intramolecular cyclization involving the aldehyde group of the salicylaldehyde (B1680747) precursor, ultimately forming the furan ring. beilstein-journals.org

The synthesis of this compound can be approached through either streamlined one-pot procedures or more traditional multi-step sequences. Each strategy offers distinct advantages regarding efficiency, scalability, and modularity.

One-pot reactions combine multiple transformations into a single operation without isolating intermediates, which can save time, reagents, and resources. nih.gov An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using Sonogashira reaction conditions. This method combines a 2-iodophenol, a terminal acetylene, and an aryl iodide in a single flask, often utilizing microwave irradiation to shorten reaction times. nih.gov Similarly, tandem processes that combine a Sonogashira coupling with a subsequent cyclization in one pot have been effectively catalyzed by palladium complexes. rsc.orgacs.org

Multi-step syntheses , in contrast, involve the isolation and purification of intermediates. While often more laborious, this approach allows for greater control and optimization of each individual step. A notable example is the synthesis of 4,6-dimethoxybenzofuran-7-carbaldehydes. This process begins with a one-pot reaction of 3,5-dimethoxyphenol (B141022) and an α-bromoacetophenone to synthesize the 4,6-dimethoxy-2-phenylbenzofuran core. researchgate.net This stable intermediate is then isolated before being subjected to a separate Vilsmeier-Haack formylation step to selectively introduce the carbaldehyde group at the C7 position. researchgate.net

Table 3: Comparison of One-Pot vs. Multi-step Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages | Example | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same vessel without isolating intermediates. | Increased efficiency, reduced waste, shorter overall time. | Difficult to optimize, potential for side reactions between reagents. | Three-component Sonogashira coupling/cyclization to form disubstituted benzofurans. | nih.govrsc.org |

| Multi-step Synthesis | Each intermediate is isolated and purified before proceeding to the next step. | High control over each reaction, easier optimization, purer intermediates. | More time-consuming, lower overall yield due to losses at each step. | Synthesis of a dimethoxybenzofuran followed by a separate Vilsmeier-Haack formylation. | researchgate.net |

Cyclization Reactions in this compound Formation

Derivative Synthesis and Functionalization Strategies

The aldehyde group at the C7 position of this compound is a versatile functional handle, enabling a wide range of subsequent transformations to create diverse derivatives. The reactivity of the aldehyde allows for oxidation, reduction, and carbon-carbon bond-forming reactions.

One significant transformation is the Dakin oxidation , which converts an ortho- or para-hydroxyaryl aldehyde into a benzenediol. This reaction has been used to effectively convert 4,6-dimethoxybenzofuran-7-carbaldehydes into 6-methoxybenzofuran-4,7-quinones, demonstrating a method to access quinone derivatives from the carbaldehyde precursor. researchgate.net

The aldehyde can also participate in various condensation reactions . For example, benzofuranocarbaldehydes can be condensed with active methylene (B1212753) compounds like phenylacetonitrile (B145931) in the presence of a base such as sodium methoxide (B1231860). mdpi.com This Knoevenagel-type condensation forms a new carbon-carbon double bond, extending the molecular framework.

Furthermore, the aldehyde group can undergo standard functional group interconversions:

Oxidation to a carboxylic acid can be achieved using common oxidizing agents. This would yield benzofuran-7-carboxylic acid, a valuable intermediate for amide or ester formation.

Reduction to a primary alcohol (7-hydroxymethylbenzofuran) can be accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

These functionalization strategies underscore the importance of this compound as a key building block for accessing a broader library of substituted benzofuran derivatives.

Modification of the Aldehyde Group at C7

The aldehyde functional group at the C7 position of the benzofuran scaffold is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. These modifications are pivotal for the synthesis of a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science. cymitquimica.comangenechemical.com

Oxidation and Reduction:

The aldehyde can be readily oxidized to the corresponding carboxylic acid, benzofuran-7-carboxylic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Conversely, reduction to the primary alcohol, (benzofuran-7-yl)methanol, can be achieved with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). In a notable reaction, treatment of 7-trifluoroacetylbenzofurans with hydrazine (B178648) hydrate (B1144303) unexpectedly yielded benzofuran-7-yl-2,2,2-trifluoroethanols, demonstrating a reductive pathway for trifluoromethyl ketones. tandfonline.com

Carbon-Carbon Bond Formation:

The aldehyde group is a key participant in fundamental carbon-carbon bond-forming reactions. The Wittig reaction , for instance, allows for the conversion of the carbonyl into an alkene by reacting it with a phosphorus ylide. jocpr.comambeed.commasterorganicchemistry.com This reaction is instrumental in extending the carbon chain and introducing unsaturation.

Another significant transformation is the Knoevenagel condensation , where the aldehyde reacts with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond. wikipedia.orgresearchgate.net This reaction is widely employed in the synthesis of various substituted alkenes and is a key step in the preparation of more complex heterocyclic systems. rsc.orgnih.govacs.org For example, the Knoevenagel condensation of benzaldehydes with malononitrile (B47326) is a crucial step in the synthesis of medicinally important compounds. researchgate.net

The following table summarizes common modifications of the aldehyde group at C7:

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | KMnO4 or CrO3 | Benzofuran-7-carboxylic acid |

| Reduction | NaBH4 or LiAlH4 | (Benzofuran-7-yl)methanol |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | Benzofuran-7-yl-alkene |

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | Substituted alkene |

Substitution on the Benzofuran Ring System

The benzofuran ring system of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Halogenation (e.g., Bromination, Iodination)

Halogenation of the benzofuran ring provides valuable intermediates for further functionalization, particularly through cross-coupling reactions.

Bromination: The bromination of benzofuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. smolecule.com The synthesis of 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, for example, involves the bromination of a 2,3-dihydrobenzo[b]furan precursor.

Iodination: Iodination of benzofurans can be carried out using molecular iodine in the presence of an oxidizing agent. latrobe.edu.au For instance, the synthesis of 2-n-butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is achieved through the iodination of the corresponding 4-hydroxybenzoyl derivative. google.com A method for the direct iodination of aromatic compounds using nitric acid and molecular iodine has also been reported. latrobe.edu.au The synthesis of 7-iodo-2-phenyl-1-benzofuran-5-carbaldehyde highlights the introduction of iodine onto the benzofuran core. jocpr.com

Hydroxylation and Alkoxylation

The introduction of hydroxyl and alkoxyl groups onto the benzofuran ring can significantly impact the pharmacological properties of the resulting compounds.

Hydroxylation: A key method for introducing a hydroxyl group is through the Dakin oxidation . In this reaction, a formyl group is converted to a hydroxyl group. For example, 4,6-dimethoxybenzofuran-7-carbaldehydes have been effectively converted to 6-dimethoxybenzofuran-4,7-quinones, which can then be reduced to the corresponding hydroquinones (hydroxyl-substituted benzofurans). researchgate.net The compound 5-Hydroxy-2-(4-hydroxy-phenyl)-benzofuran-7-carbaldehyde is a notable example of a hydroxylated derivative. ontosight.ai

Alkoxylation: The synthesis of methoxy-substituted benzofurans is a common strategy in the development of biologically active molecules. For example, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been synthesized from vanillin. jocpr.com

Incorporation of Aryl and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of aryl and heteroaryl groups onto the benzofuran nucleus, enabling the synthesis of complex, polycyclic structures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated benzofuran with a boronic acid derivative in the presence of a palladium catalyst. This method is widely used to form carbon-carbon bonds and introduce aryl substituents.

Sonogashira Coupling: The Sonogashira coupling allows for the reaction of a halo-benzofuran with a terminal alkyne, catalyzed by palladium and copper complexes. smolecule.com This reaction is instrumental in the synthesis of alkynyl-substituted benzofurans, which can serve as precursors for further transformations. rsc.org For instance, 3-hydroxy-2-iodobenzaldehyde (B1339092) can be coupled with ethynylbenzene analogues to yield benzofuran aldehydes. rsc.org

The following table summarizes key cross-coupling reactions for aryl and heteroaryl incorporation:

| Reaction Name | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Halo-benzofuran, Aryl/Heteroaryl boronic acid | Palladium catalyst, Base | Aryl/Heteroaryl-substituted benzofuran |

| Sonogashira Coupling | Halo-benzofuran, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Alkynyl-substituted benzofuran |

Synthesis of Fused Heterocyclic Systems Containing this compound Moieties

This compound and its derivatives serve as crucial building blocks for the construction of more complex, fused heterocyclic systems. These larger, annulated structures often exhibit interesting photophysical properties and enhanced biological activities.

Thieno[3,2-b]benzofurans: The synthesis of thieno[3,2-b]benzofuran derivatives can be achieved from 3-chlorobenzofuran-2-carbaldehydes. The process involves the replacement of the chlorine atom with a thioglycolate moiety, followed by conversion of the aldehyde to a nitrile, and subsequent base-promoted cyclization. nih.govacs.orgacs.org

Furo[3,2-g]chromenes: These angularly fused heterocyclic systems can be synthesized from khellin (B1673630), a naturally occurring furochromone. nih.gov The chlorination of a hydroxy-substituted furo[3,2-g]chromene-6-carbonitrile provides a key intermediate that can be reacted with various binucleophiles to construct a variety of annulated systems, including pyrazoles, isoxazoles, and pyrimidines. bohrium.comtandfonline.com The Vilsmeier-Haack reaction is also employed in the synthesis of 5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzofuran derivatives to minimize environmental impact and enhance efficiency.

Several sustainable protocols have been developed. One such method utilizes a commercially available palladium-on-carbon (Pd/C) catalyst for the synthesis of benzofuran derivatives from substituted allyl-phenols. This heterogeneous catalyst is air-stable, easily removed by filtration, and can be recycled multiple times. chemistryviews.org

Another green approach involves the use of ZnO-nanorods as a catalyst for the synthesis of benzofuran derivatives from euparin, an isocyanide, and various aldehydes. This reaction proceeds in excellent yields at room temperature under solvent-free conditions. nih.gov

Electrochemical methods also offer a sustainable alternative for the synthesis of new benzofuran derivatives. The electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of barbituric acids as nucleophiles in an aqueous phosphate (B84403) buffer solution allows for the construction of benzofuran derivatives without the need for a catalyst or toxic solvents. researchgate.netjbiochemtech.com

A one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, which is an environmentally benign reaction medium. acs.org

Reactivity and Mechanistic Investigations

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 7-position is a key site for a variety of chemical transformations, including condensation reactions, oxidations, and reductions. cymitquimica.com These reactions allow for the elaboration of the benzofuran (B130515) scaffold into more complex molecular architectures.

One of the most important reactions of the aldehyde group is its participation in condensation reactions. For instance, benzofuran aldehydes can undergo Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. In a related synthesis, a benzofuran aldehyde was reacted with an appropriate compound in a Knoevenagel condensation to produce an acrylic acid derivative. rsc.org

The Wittig reaction is another cornerstone transformation for aldehydes, converting them into alkenes. This reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. commonorganicchemistry.commasterorganicchemistry.com The ylide then reacts with the aldehyde to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method is highly versatile for creating carbon-carbon double bonds. masterorganicchemistry.com While specific examples for benzofuran-7-carbaldehyde are not prevalent in the provided results, this is a general and expected reaction for the aldehyde group. ambeed.com

The aldehyde functionality can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents. For example, the aldehyde group of a related dihydrobenzofuran derivative can be oxidized using agents like potassium permanganate (B83412) (KMnO4) or reduced with sodium borohydride (B1222165) (NaBH4).

Table 1: Key Reactions of the Aldehyde Group in Benzofuran Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound, base | Substituted alkene | rsc.org |

| Wittig Reaction | Phosphorus ylide (e.g., from PPh3 and an alkyl halide) | Alkene | commonorganicchemistry.commasterorganicchemistry.com |

| Oxidation | KMnO4, CrO3 | Carboxylic acid |

Electrophilic Aromatic Substitution Reactions on the Benzofuran Nucleus

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The position of attack is directed by the existing substituents and the inherent electronic properties of the heterocyclic ring. Generally, electrophilic substitution on the unsubstituted benzofuran ring preferentially occurs at the 2-position. stackexchange.comslideshare.net This is due to the formation of a more stable sigma complex intermediate where the positive charge is stabilized by the adjacent benzene (B151609) ring. stackexchange.comechemi.com However, molecular modeling studies also suggest that the C3 position is electron-rich and reactive towards electrophiles. pixel-online.net

In this compound, the aldehyde group is an electron-withdrawing and meta-directing group for the benzene part of the nucleus. The furan (B31954) ring, however, remains the more activated ring for electrophilic attack. The regioselectivity of such reactions on the this compound itself is complex.

Halogenation is a common electrophilic substitution reaction. The bromination of various benzofuran derivatives has been shown to proceed via the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.orgmdpi.com For example, the bromination of 2,3-dimethylbenzofuran (B1586527) can lead to side-chain halogenation. rsc.org The synthesis of halogenated benzofurans is of interest as the introduction of a halogen atom can significantly increase biological activity. mdpi.comresearchgate.net

Nitration of the benzofuran nucleus can be achieved using various nitrating agents. For instance, some benzofuran derivatives can be nitrated using a mixture of nitric and sulfuric acids. aphrc.org In other cases, milder conditions such as copper(II) nitrate (B79036) in acetic anhydride (B1165640) are employed. acs.org The synthesis of 5-nitro derivatives of benzofurans has also been a subject of study. google.com The presence and nature of substituents on the benzofuran ring direct the position of nitration. acs.orgmdpi.com

Table 2: Examples of Electrophilic Aromatic Substitution on Benzofuran Derivatives

| Reaction | Reagent(s) | Typical Position of Substitution | Ref |

|---|---|---|---|

| Halogenation (Bromination) | Bromine in CS2 | Ring or side-chain | rsc.org |

| Halogenation (General) | N-Bromosuccinimide (NBS) | Varies with substrate | nih.gov |

| Nitration | HNO3/H2SO4 | Varies with substrate | aphrc.orgmdpi.com |

| Nitration | Cu(NO3)2 in Acetic Anhydride | 2- and 4-positions | acs.org |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 2-position | researchgate.net |

Nucleophilic Reactions and Their Derivatives

The primary site for nucleophilic attack in this compound is the electrophilic carbon atom of the aldehyde group. cymitquimica.com This reactivity is fundamental to the synthesis of a wide range of derivatives. Nucleophilic addition to the aldehyde can lead to the formation of alcohols (via Grignard or organolithium reagents), cyanohydrins (via cyanide addition), and imines (via reaction with primary amines). cymitquimica.comambeed.com

These initial addition products can serve as intermediates for further transformations. For example, the synthesis of various biologically active molecules, including anticancer and antimicrobial compounds, often utilizes the aldehyde as a handle to build more complex structures. angenechemical.com In one synthetic route, a substituted benzofuran carbaldehyde was condensed with phenylacetonitrile (B145931) in the presence of sodium methoxide (B1231860) to generate the desired product. mdpi.com Another example involves the reaction of a benzofuran aldehyde with n-BuLi and N-formylpiperidine during the synthesis of natural products. rsc.org

Derivatives can also be formed through reactions that involve both the aldehyde and another part of the molecule. For instance, the synthesis of 2-aryl-5-formyl-1-benzofurans has been achieved from 2-hydroxyacetophenone, where an O-aryl oxime intermediate undergoes reaction with HCl-AcOH. jocpr.com

Ring-Opening and Rearrangement Pathways

While the benzofuran ring is aromatic and relatively stable, it can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to different molecular skeletons. kyoto-u.ac.jp These transformations often involve the cleavage of the C2-O bond of the furan ring. kyoto-u.ac.jp

Nickel-catalyzed reductive ring-opening of benzofurans has been demonstrated, using alkyl halides as coupling partners to produce (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org This method involves the cleavage of the inert endocyclic carbon-oxygen bond. chinesechemsoc.org The reaction is selective, for instance, C-O bond cleavage occurs specifically on a C2-unsubstituted benzofuran ring. chinesechemsoc.org Other transition metals like iron have also been used to catalyze cascade reactions involving benzofuran ring-opening. researchgate.net

Rearrangement reactions of benzofuran derivatives have also been reported. An unusual rearrangement from a benzopyran to a benzofuran group has been observed during the synthesis of coumarins, offering a novel pathway to benzofuran derivatives. nih.govnih.govdoaj.org Another strategy involves the rearrangement of 2-hydroxychalcones to selectively synthesize 3-formylbenzofurans or 3-acylbenzofurans, depending on the reaction conditions. rsc.org The mechanism for forming the 3-formylbenzofuran is thought to proceed through a diprotonated intermediate that undergoes ring-opening and subsequent re-cyclization. rsc.org Photoinduced rearrangements of chromen-4-one derivatives have also been used to synthesize complex fused benzofuran systems. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-o-alkenylphenols |

| 2-aryl-5-formyl-1-benzofuran |

| 2,3-dimethylbenzofuran |

| 2-hydroxyacetophenone |

| 3-acylbenzofuran |

| 3-formylbenzofuran |

| Acetic anhydride |

| This compound |

| Benzopyran |

| Chromen-4-one |

| Coumarin |

| N-formylpiperidine |

| Nitric acid |

| Phenylacetonitrile |

| Phosphorus ylide |

| Potassium permanganate |

| Sodium borohydride |

| Sulfuric acid |

| Triphenylphosphine oxide |

Medicinal Chemistry and Pharmaceutical Research

Pharmacological Activities of Benzofuran-7-carbaldehyde and Its Derivatives

The benzofuran (B130515) scaffold is a cornerstone in the development of new therapeutic agents. nih.gov Derivatives of benzofuran have demonstrated a remarkable range of pharmacological effects, including antitumor, antimicrobial, antioxidant, and anti-inflammatory activities. mdpi.comrsc.orgontosight.ai The strategic modification of the benzofuran ring system allows for the fine-tuning of its biological properties, making it a privileged structure in drug discovery. mdpi.com

Anticancer and Antiproliferative Effects

Benzofuran derivatives have emerged as a promising class of compounds in the fight against cancer. mdpi.comnih.gov Their ability to inhibit the growth of various cancer cell lines and interfere with key oncogenic pathways has been the subject of extensive research. biogecko.co.nzscispace.com

Derivatives of benzofuran have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain 2-phenylbenzofurans have shown specificity in targeting lung cancer cells, while some benzofuran-7-carbaldehydes are particularly effective against metastatic breast cancer cells. researchgate.net

In a study investigating halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, two compounds, referred to as compound 7 and compound 8, were tested against several human cancer cell lines. researchgate.net Compound 8, a brominated derivative, exhibited strong anticancer potential, with the most significant effects observed against HepG2 (liver cancer), A549 (lung cancer), and SW620 (colon cancer) cells, displaying IC₅₀ values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. nih.gov Compound 7, a chlorinated derivative, showed its highest cytotoxicity against A549 cells with an IC₅₀ of 6.3 ± 2.5 μM and moderate activity against HepG2 cells with an IC₅₀ of 11 ± 3.2 μM. nih.gov

Furthermore, a novel benzofuran–indole hybrid, designated 8aa, displayed potent and selective anticancer effects against non-small-cell lung cancer (NSCLC) cell lines, PC9 and A549, with IC₅₀ values of 0.32 ± 0.05 and 0.89 ± 0.10 µM, respectively. mdpi.com Interestingly, this compound showed weaker inhibitory effects on other cancer cell lines such as MCF-7 (breast cancer), HepG2, PC3 (prostate cancer), and HT29 (colon cancer). mdpi.com

The antiproliferative activities of 3-amidobenzofuran derivatives were evaluated against HCT-116 (colon carcinoma), HeLa (cervical cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines. scispace.com One derivative, 28g, was particularly effective against MDA-MB-231, HCT-116, and HT-29 cells with IC₅₀ values of 3.01, 5.20, and 9.13 µM, respectively. scispace.com

Benzofuran-based carboxylic acid derivatives have also been investigated. acs.org Derivative 9e was the most potent antiproliferative agent against MDA-MB-231 cells, with an IC₅₀ value of 2.52 ± 0.39 μM, which is comparable to the reference drug doxorubicin. acs.org

Table 1: Anticancer Activity of Benzofuran Derivatives Against Various Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 8 | HepG2 | Liver Cancer | 3.8 ± 0.5 | nih.gov |

| A549 | Lung Cancer | 3.5 ± 0.6 | nih.gov | |

| SW620 | Colon Cancer | 10.8 ± 0.9 | nih.gov | |

| Compound 7 | A549 | Lung Cancer | 6.3 ± 2.5 | nih.gov |

| HepG2 | Liver Cancer | 11 ± 3.2 | nih.gov | |

| 8aa | PC9 | Lung Cancer | 0.32 ± 0.05 | mdpi.com |

| A549 | Lung Cancer | 0.89 ± 0.10 | mdpi.com | |

| 28g | MDA-MB-231 | Breast Cancer | 3.01 | scispace.com |

| HCT-116 | Colon Cancer | 5.20 | scispace.com | |

| HT-29 | Colon Cancer | 9.13 | scispace.com | |

| 9e | MDA-MB-231 | Breast Cancer | 2.52 ± 0.39 | acs.org |

The anticancer effects of benzofuran derivatives are exerted through various mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death. For instance, a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, compound 7, was found to significantly increase the activity of caspases 3/7 in both HepG2 and A549 cells, indicating caspase-dependent apoptosis. researchgate.netnih.gov Its brominated counterpart, compound 8, also induced apoptosis, with flow cytometry analysis revealing that it caused late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. mdpi.com Another benzofuran derivative, 9e, was shown to arrest the cell cycle at the G2-M phase and significantly increase the number of cells in the sub-G1 phase, indicative of apoptosis, in MDA-MB-231 breast cancer cells. acs.org

Inhibition of tubulin polymerization is another key mechanism. Certain benzofuran derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and disruption of mitotic spindle formation. scispace.com

Enzyme modulation is also a critical aspect of the anticancer activity of these compounds. The benzofuran–indole hybrid 8aa was identified as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a key therapeutic target in NSCLC. mdpi.com This compound was also effective against the double mutant L858R/T790M EGFR, which is often associated with drug resistance. mdpi.com Furthermore, some benzofuran derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival. biogecko.co.nz

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzofuran derivatives. These studies have revealed that the type and position of substituents on the benzofuran ring significantly influence their biological activity. nih.gov

The introduction of halogens, such as bromine and chlorine, into the benzofuran structure has been shown to enhance cytotoxic potential. mdpi.comnih.gov For example, a brominated derivative (compound 8) demonstrated stronger anticancer activity than its chlorinated counterpart (compound 7). nih.gov The position of the halogen is also critical; for instance, a bromine atom at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells. nih.gov Halogen substitutions at the para position of the benzofuran are thought to form favorable hydrophobic interactions, thereby increasing potency. nih.gov

The presence of a phenolic hydroxyl group on the benzofuran has been identified as crucial for modulating anticancer activity, as it can donate a hydrogen and form favorable interactions with target molecules. nih.gov Additionally, the presence of a nitro group has been shown to significantly boost activity by reducing the melting temperature of DNA in cancer cells. nih.gov

Hybrid molecules combining the benzofuran scaffold with other heterocyclic rings like quinazoline, triazole, and piperazine (B1678402) have emerged as potent cytotoxic agents. nih.gov For example, the benzofuran–indole hybrid 8aa was identified as a potent EGFR inhibitor. mdpi.com SAR studies on 3-amidobenzofuran derivatives indicated that the nature of the substituent on the amide nitrogen plays a role in their antiproliferative efficacy. scispace.com

Mechanism of Action in Cancer Pathways (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition, Enzyme Modulation, Cell Signaling Pathways)

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer effects, benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and viruses. nih.govmdpi.comrsc.org The inherent biological activity of the benzofuran nucleus makes it a valuable template for the design of new antimicrobial agents. preprints.org

A number of benzofuran derivatives have demonstrated significant inhibitory activity against a range of clinically relevant pathogens. For instance, a series of new benzofuran derivatives bearing aryl substituents at the C-3 position were screened for their antibacterial and antifungal activities. nih.gov While inactive against the fungus Candida albicans, some of these compounds showed good antibacterial activity. nih.gov

SAR studies revealed that hydroxyl substituents at the C-3 and C-4 positions contributed to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In another study, benzofuran-oxazole hybrids showed excellent antibacterial activity against a panel of Gram-positive bacteria, including MRSA, and Gram-negative bacteria, with MIC values ranging from 0.78 to 6.25 µg/mL. preprints.org

Specifically, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against all tested strains with MIC₈₀ values between 0.78 and 3.12 μg/mL. nih.gov Derivatives with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position also showed good antibacterial activity, with MIC₈₀ values from 0.78 to 6.25 μg/mL, comparable to control drugs. nih.gov

Furthermore, benzofuran ketoxime derivatives have been tested for their antimicrobial activity against a range of bacteria and the fungus C. albicans. One benzofuran ketoxime was particularly active against S. aureus with a MIC of 0.039 μg/mL, while other derivatives in the series showed good activity against C. albicans with MIC values ranging from 0.625 to 2.5 μg/mL. nih.gov

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Derivative Type | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| C-6 Hydroxyl Derivatives | Various Bacteria | 0.78-3.12 μg/mL (MIC₈₀) | nih.gov |

| C-2 Aryl/Furyl Derivatives | Various Bacteria | 0.78-6.25 μg/mL (MIC₈₀) | nih.gov |

| Benzofuran-Oxazole Hybrids | Gram-positive & Gram-negative Bacteria | 0.78-6.25 µg/mL | preprints.org |

| Benzofuran Ketoxime | S. aureus | 0.039 μg/mL | nih.gov |

| Benzofuran Ketoxime Derivatives | C. albicans | 0.625-2.5 μg/mL | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

Derivatives of this compound exert their antimicrobial effects through various mechanisms, a key one being the disruption of microbial cellular integrity. The mechanism of action for some benzofuran derivatives involves the disruption of the bacterial cell membrane or interference with critical metabolic pathways. The reactive aldehyde group present in compounds like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde can interact with nucleophilic sites on microbial proteins, potentially leading to enzyme inactivation and disruption of cellular function.

SAR in Antimicrobial Applications

The Structure-Activity Relationship (SAR) of benzofuran derivatives is crucial for designing more potent antimicrobial agents. researchgate.netrsc.org Research indicates that the antimicrobial activity is more dependent on the substitution pattern on the heterocyclic furan (B31954) ring than on the benzene (B151609) portion of the scaffold. rsc.org

Several key SAR findings for benzofuran derivatives have been established:

Influence of Substituents: The presence of electron-withdrawing groups, such as a chloro substituent, on the benzofuran ring tends to enhance antimicrobial activity. nih.govrsc.org For instance, electron-withdrawing groups at the C-2 position of the benzofuran ring and the para-position of an attached aryl ring have been shown to increase potency. nih.gov Conversely, electron-donating groups can weaken antimicrobial effects. nih.gov

Role of Hydroxyl Groups: The position of hydroxyl (-OH) groups is critical. Substitutions at the C-3 and C-4 positions can lead to good antibacterial activity, whereas a hydroxyl group at the C-2 position may not impart any increase in activity. nih.gov Furthermore, a hydroxyl group at the C-6 position has been identified as essential for the antibacterial properties of certain derivatives. rsc.org

Importance of Side Moieties: The functional groups attached at the C-3 position play a significant role in the antibacterial selectivity of these compounds. rsc.org In some series, the combination of the benzofuran scaffold with other heterocyclic moieties like pyrazoline and thiazole (B1198619) is considered essential for their antimicrobial action. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) for Antimicrobial Benzofuran Derivatives

| Structural Feature | Impact on Antimicrobial Activity | References |

|---|---|---|

| Electron-withdrawing groups on benzofuran ring | Increase potency | nih.govrsc.org |

| Electron-donating groups | Weaken activity | nih.gov |

| Hydroxyl group at C-6 position | Essential for activity | rsc.org |

| Hydroxyl groups at C-3 and C-4 positions | Good antibacterial activity | nih.gov |

| Hydroxyl group at C-2 position | No increase in activity | nih.gov |

| Functional groups at C-3 position | Important for selectivity | rsc.org |

| Combined heterocycles (e.g., pyrazoline, thiazole) | Essential for activity in some series | nih.gov |

Anti-inflammatory and Antioxidant Activities

Benzofuran derivatives are recognized for their significant anti-inflammatory and antioxidant properties. researchgate.netontosight.airesearchgate.net The antioxidant capacity is often attributed to the presence of hydroxyl groups on the benzofuran structure, which can scavenge free radicals. ontosight.ai For example, 5-Hydroxy-2-(4-hydroxy-phenyl)-benzofuran-7-carbaldehyde is a compound whose structure suggests potential for both antioxidant and anti-inflammatory effects. ontosight.ai

Research has demonstrated that certain 7-methoxy benzofuran pyrazoline derivatives exhibit excellent antioxidant activity, in some cases comparable to the standard antioxidant ascorbic acid. researchgate.net The same study also identified compounds with potent anti-inflammatory activity, with some showing an inhibition of edema volume greater than 80% in carrageenan-induced paw edema models in rats. researchgate.net The anti-inflammatory mechanism of some benzofuran derivatives has been linked to the inhibition of nitric oxide (NO) production. rsc.org The neuroprotective effects of some benzofurans are also thought to be connected to their ability to decrease neuroinflammation and exert anti-oxidative actions. tandfonline.com

Neuroprotective Effects

The benzofuran scaffold is a promising framework for the development of neuroprotective agents. semanticscholar.org Derivatives have shown potential in models of neurodegenerative diseases and brain disorders. semanticscholar.org The mechanisms underlying these effects include the protection of neuronal cells from apoptosis (programmed cell death).

Specific benzofuran derivatives have demonstrated protective effects in various experimental models.

Certain derivatives have been shown to prevent 4-amino pyridine-induced death in animal models, providing evidence of their anticonvulsant and neuroprotective activity. jst.go.jp

The natural benzofuran derivative visnagin (B192663) has been found to exert a neuroprotective effect during ischemia-reperfusion injury in rats, with proposed mechanisms including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. tandfonline.com

In cell-based models of Parkinson's disease, fiscalin derivatives, which contain a related structural core, protected neuronal SH-SY5Y cells from cytotoxicity induced by the neurotoxin MPP+. mdpi.com

Other Biological Activities (e.g., Anti-Alzheimer's, Antidiabetic, Antiparasitic)

Beyond the aforementioned effects, the benzofuran chemical structure is associated with a diverse range of other biological activities, highlighting its therapeutic potential. nih.govresearchgate.netresearchgate.net

Anti-Alzheimer's Activity: Benzofuran derivatives have emerged as promising candidates for addressing Alzheimer's disease. researchgate.netsemanticscholar.org Some natural derivatives function as acetylcholinesterase inhibitors, a key mechanism for currently approved Alzheimer's drugs. tandfonline.com For instance, khellin (B1673630) showed an IC₅₀ value of 102.4 ± 5.72 µM for acetylcholinesterase inhibition. tandfonline.com Other benzofuran analogs have demonstrated potent anti-amyloid aggregation activity, which is another important therapeutic strategy for Alzheimer's disease. rsc.org

Antidiabetic Activity: The benzofuran nucleus has been incorporated into compounds with antihyperglycemic, or antidiabetic, properties. nih.govresearchgate.netresearchgate.net

Antiparasitic Activity: Various benzofuran derivatives have been reported to possess antiparasitic and antiprotozoal activities. nih.govresearchgate.netresearchgate.net This suggests their potential application in treating infectious diseases caused by parasites.

Drug Discovery and Development

The benzofuran scaffold is a cornerstone in drug discovery and development, serving as a building block for pharmacological agents. nih.gov Its wide array of biological properties justifies its use as a lead structure for identifying and developing new drugs. rsc.orgontosight.ai

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound and its derivatives often serve as such leads in drug development. ontosight.ai Naturally occurring benzofurans like amiodarone (B1667116) and psoralen (B192213) have been successfully developed into clinically used drugs, paving the way for the use of this scaffold in lead identification. researchgate.netrsc.org

The process of lead optimization involves iteratively modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Case Study 1: ERAP1 Inhibitors: In one program, a benzofuran compound was identified as a hit from a high-throughput screen for inhibitors of the enzyme ERAP1. Through a process of lead optimization, where derivatives were systematically synthesized, the potency was improved to the nanomolar range. A key optimization step involved the bioisosteric replacement of a carboxylic acid group with a tetrazole moiety, which resulted in a 2.5-fold increase in activity. nih.gov

Case Study 2: Antituberculosis Agents: Another example is the optimization of a benzofuran lead, TAM16, for treating tuberculosis. The program focused on modifying the lead to address potential liabilities, such as off-target effects and metabolic instability associated with hydroxyl groups, in an effort to develop a preclinical candidate. acs.org

Case Study 3: PARP Inhibitors: Benzofuran-7-carboxamides have been designed and synthesized as inhibitors of Poly-(ADP-ribose)-polymerase (PARP), a target in cancer therapy. This rational design approach, aimed at maintaining a specific pharmacophore conformation, led to the identification of a highly potent lead compound with an IC₅₀ value of 20.5 nmol·L⁻¹. researchgate.net

Table 2: Examples of Benzofuran-Based Lead Compounds and Optimization Efforts

| Lead Compound Class | Therapeutic Target/Area | Key Optimization Finding/Strategy | References |

|---|---|---|---|

| Benzofuran amides | ERAP1 / Autoimmune Diseases | Bioisosteric replacement of carboxylic acid with tetrazole improved potency. | nih.gov |

| Benzofuran (TAM16) | Pks13 / Tuberculosis | Optimization focused on reducing off-target activity and metabolic liabilities. | acs.org |

| Benzofuran-7-carboxamides | PARP / Cancer | Rational design to maintain pharmacophore conformation led to nanomolar potency. | researchgate.net |

| Compound 39 | Chondrosarcoma | Identified as an attractive lead compound for further development. | rsc.org |

Molecular Docking and In Silico Screening

Molecular docking and in silico screening are pivotal computational techniques in modern drug discovery, allowing for the prediction and analysis of the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein. derpharmachemica.comjocpr.com These methods are instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In the context of benzofuran-based compounds, molecular docking has been extensively used to predict their binding affinities and modes of interaction with various biological targets. For instance, derivatives of benzofuran-carbaldehyde have been subjected to docking studies to evaluate their potential as anticancer agents. One study focused on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, a close analogue of the title compound. derpharmachemica.com Docking analyses revealed that this molecule exhibited strong binding affinity for Aurora B kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM), suggesting its potential as an anticancer drug. derpharmachemica.com Similarly, another study involving 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde also identified Aurora B kinase and Dictyostelium myosin as primary targets, reinforcing the potential of this scaffold in cancer therapy. jocpr.comjocpr.com

In silico screening of compound libraries containing the benzofuran moiety has led to the identification of promising hits for various diseases. A virtual screening of benzofuran-1,3,4-oxadiazole derivatives identified several compounds with high binding affinity for the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme, a key player in mycolic acid biosynthesis. nih.gov Notably, the binding affinities of the top hits were comparable to or even better than a known reference inhibitor, TAM-16. nih.gov Another in silico study screened phytomolecules for wound management and identified a benzofuran derivative, 2,4-methoxybenzylidene-(-3)-oxo-2,3-dihydro-1-benzofuran-6-yl-4-methoxybenzoate, as having a strong binding affinity for Fibroblast Growth Factor (FGF) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The table below summarizes the results of selected molecular docking studies on benzofuran-carbaldehyde derivatives.

| Compound/Derivative | Target Protein(s) | PDB ID(s) | Docking Score (kcal/mol) | Key Finding |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora B kinase, Dictyostelium myosin | 3LAU, 1VOM | Not Specified | Identified as a potentially active anticancer agent. derpharmachemica.com |

| 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde | Aurora B kinase, Dictyostelium myosin | 3LAU, 1VOM | Not Specified | Predicted to have features of an anticancer drug. jocpr.comjocpr.com |

| Benzofuran-1,3,4-oxadiazole Derivative (BF4) | M. tuberculosis Pks13 | Not Specified | -14.82 | Higher binding affinity than the reference inhibitor TAM-16. nih.gov |

| 2,4-methoxybenzylidene-(-3)-oxo-2,3-dihydro-1-benzofuran-6-yl-4-methoxybenzoate | FGF, TNF-α | Not Specified | -7.0, -6.8 | Demonstrated strong binding affinity for key wound healing targets. nih.gov |

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to exert a specific biological activity. nih.gov This approach is crucial for designing new molecules with enhanced potency and selectivity and for virtual screening of large compound databases to find novel scaffolds.

The benzofuran nucleus has been a key element in pharmacophore-based drug design. Research into Poly-(ADP-ribose)-polymerase (PARP) inhibitors, a promising class of anticancer agents, led to the design of a series of benzofuran-7-carboxamides. researchgate.net The design was based on maintaining a required pharmacophore conformation through an intramolecular hydrogen bond, resulting in potent PARP inhibitors. researchgate.net

In another study, pharmacophore models were developed for inhibitors of the MCF-7 human breast cancer cell line. researchgate.net These models, which included features like hydrogen bond acceptors, donors, and aromatic rings, were used to screen databases and identify new potential inhibitors, demonstrating the utility of the benzofuran scaffold in fitting such pharmacophoric requirements. researchgate.net Ligand-based pharmacophore modeling has also been applied to discover novel Topoisomerase I inhibitors, where the phenyl ring of a benzofuran moiety was shown to map onto a hydrophobic region of the pharmacophore, contributing to binding. nih.gov

The key pharmacophoric features often associated with active benzofuran derivatives are summarized below.

| Feature | Description | Role in Biological Activity |

| Aromatic Ring | The fused benzene ring of the benzofuran core. | Provides a hydrophobic surface for π-π stacking and hydrophobic interactions with the target protein. nih.gov |

| Hydrogen Bond Acceptor | The oxygen atom in the furan ring and carbonyl groups (e.g., in carboxamide or carbaldehyde). | Forms crucial hydrogen bonds with amino acid residues in the active site of the target enzyme. nih.govresearchgate.net |

| Hydrogen Bond Donor | Hydroxyl or amine groups substituted on the benzofuran ring. | Can act as a hydrogen bond donor to establish specific interactions with the biological target. researchgate.net |

| Hydrophobic Features | Substituents on the benzofuran ring. | Can occupy hydrophobic pockets within the binding site, enhancing binding affinity. nih.gov |

Preclinical Studies: In Vitro and In Vivo Evaluations

Following computational design and synthesis, promising compounds must undergo rigorous preclinical evaluation to assess their biological activity and establish a preliminary profile. These studies are broadly categorized into in vitro (in a controlled laboratory environment, e.g., using cell lines) and in vivo (in living organisms, e.g., animal models) experiments.

In Vitro Evaluations:

Numerous studies have reported the potent in vitro activity of benzofuran derivatives against a range of cancer cell lines and microbial pathogens. biogecko.co.nz Derivatives of benzofuran-5-carbaldehyde have demonstrated significant cytotoxic effects. For instance, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was found to be strongly cytotoxic against the human lung cancer cell line (A-549) and moderately active against the breast cancer cell line (MCF-7) in an MTT assay. derpharmachemica.com A similar derivative, 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, also showed strong cytotoxicity against both A-549 and MCF-7 cell lines. jocpr.comjocpr.com

Beyond cancer, benzofuran-based compounds have been evaluated for other therapeutic applications. A series of benzofuran-7-carboxamides were tested for their inhibitory effect on the PARP enzyme, with one compound showing high potency with an IC₅₀ value of 20.5 nmol·L⁻¹. researchgate.net In the field of infectious diseases, benzofuran derivatives have shown potent antibacterial action against strains like methicillin-resistant Staphylococcus aureus (MRSA). biogecko.co.nz

The table below presents findings from selected in vitro studies.

| Compound/Derivative | Assay Type | Target Cell Line / Enzyme | Result |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | MTT Assay | A-549 (Lung Cancer), MCF-7 (Breast Cancer) | Strong cytotoxicity against A-549, moderate against MCF-7. derpharmachemica.com |

| 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde | MTT Assay | A-549 (Lung Cancer), MCF-7 (Breast Cancer) | Strong cytotoxicity against both cell lines. jocpr.comjocpr.com |

| Benzofuran-7-carboxamide (Compound 7c) | Enzyme Inhibition Assay | PARP Enzyme | Potent inhibitor with an IC₅₀ of 20.5 nmol·L⁻¹. researchgate.net |

| Benzofuran-quinazoline hybrid (215d) | Enzyme Inhibition Assay | EGFR-TK | Significant inhibitory effect with an IC₅₀ of 29.3 nM. unisa.ac.za |

In Vivo Evaluations:

While in vitro studies provide proof-of-concept, in vivo evaluations are essential to understand a compound's efficacy and behavior in a complex biological system. Several benzofuran derivatives have advanced to preclinical in vivo testing. For example, a novel benzofuran-based S1P1 receptor agonist, designed for multiple sclerosis (MS), demonstrated efficacy in a mouse Experimental Autoimmune Encephalomyelitis (EAE) model after oral administration. acs.org In the realm of tuberculosis research, the optimization of a benzofuran inhibitor of the Pks13 enzyme led to candidates that were evaluated in acute mouse models of infection. acs.orgnih.gov These studies are critical for establishing the pharmacokinetic profile and therapeutic potential of a new chemical entity before it can be considered for clinical development. osti.gov While many studies on benzofuran-carbaldehyde derivatives highlight the need for future in vivo testing, the broader success of the benzofuran scaffold in animal models underscores its potential for yielding clinically viable drug candidates. derpharmachemica.com

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of benzofuran (B130515) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comthieme-connect.com

Geometry optimization calculations are fundamental to theoretical studies, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For benzofuran derivatives, these calculations are typically performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). bhu.ac.inresearchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Experimental validation and comparison for these theoretical structures often come from single-crystal X-ray diffraction analysis, which provides precise atomic coordinates in the solid state. tandfonline.comresearchgate.net Studies on related benzofuran structures, such as 1-benzofuran-2-carboxylic acid, have shown a good correlation between geometric parameters calculated by DFT and those determined experimentally. researchgate.net The core benzofuran system is confirmed to be planar, a feature that influences its electronic properties and interactions. vulcanchem.com For benzofuran-7-carbaldehyde, the aldehyde group is attached to the benzene (B151609) portion of the bicyclic system. Theoretical calculations would confirm the planarity and predict the specific orientation of the carbaldehyde group relative to the ring.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzofuran Scaffold Note: This data is illustrative for the benzofuran core, based on published calculations for related derivatives, as specific optimized geometry data for this compound is not available in the cited literature.

| Parameter | Type | Value (DFT/B3LYP) |

| C7-C8 | Bond Length | ~1.40 Å |

| C8-O1 | Bond Length | ~1.37 Å |

| O1-C2 | Bond Length | ~1.36 Å |

| C2-C3 | Bond Length | ~1.38 Å |

| C3-C9 | Bond Length | ~1.43 Å |

| C9-C4 | Bond Length | ~1.41 Å |

| C8-C9 | Bond Angle | ~106.5° |

| C7-C8-O1 | Bond Angle | ~110.8° |

| O1-C2-C3 | Bond Angle | ~111.3° |

Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations are used to determine several key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. jetir.orgresearchgate.net For example, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, indicating it is a relatively reactive molecule. jetir.org Similar calculations for this compound would elucidate its electronic stability and reactivity profile.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org In benzofuran derivatives, negative potential is consistently observed around the oxygen atoms of the furan (B31954) ring and any carbonyl groups, while positive potentials are located near the hydrogen atoms. bhu.ac.injetir.org The MEP for this compound would highlight the carbonyl oxygen as a site of high negative potential, indicating its role in forming hydrogen bonds or coordinating with electrophiles.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational stability of a compound and its complexes, such as when bound to a biological target. nih.gov For instance, MD simulations have been performed on benzofuran derivatives complexed with enzymes to evaluate the time-dependent stability of the ligand at the active site. nih.govresearchgate.net Such studies can reveal how the molecule adapts its conformation within a binding pocket and the stability of key intermolecular interactions (e.g., hydrogen bonds) over a simulation period, which is crucial for assessing its potential as a drug candidate.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods, particularly molecular docking, are instrumental in elucidating SAR at the molecular level. researchgate.netderpharmachemica.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, and estimates the strength of the interaction (binding affinity). For the benzofuran class, docking studies have been used to explore their potential as anticancer agents or enzyme inhibitors. derpharmachemica.comacs.org These studies reveal crucial interactions, such as hydrogen bonds and van der Waals forces, between the benzofuran derivative and amino acid residues in the target's active site. For example, SAR studies on benzofuran derivatives have shown that substitutions at various positions on the fused ring system are critical for cytotoxic activity. mdpi.com The introduction of a 7-carbaldehyde group provides a hydrogen bond acceptor (the carbonyl oxygen) and a reactive site that can potentially form covalent bonds (e.g., Schiff bases with lysine (B10760008) residues), which would be key features to analyze in SAR models. vulcanchem.com

Predictive Toxicology (e.g., Cramer Rules of Toxicity)

Predictive, or in silico, toxicology uses computational models to estimate the potential toxicity of a chemical based on its structure, reducing the need for extensive animal testing. ljmu.ac.uk One widely used method is the decision tree approach developed by Cramer, which categorizes compounds into one of three structural classes based on their chemical structure, with each class having an associated threshold of toxicological concern (TTC). nih.govfoodpackagingforum.org

Class I: Simple chemical structures with a low order of toxicity.

Class II: Structures that are less innocuous than Class I but lack the structural features suggestive of toxicity.

Class III: Structures that permit no strong initial presumption of safety or may even suggest significant toxicity. nih.gov

Software like Toxtree can apply the Cramer rules to predict the oral toxicity hazard of a molecule. derpharmachemica.com A computational study on a related derivative, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, classified it as a Cramer Class III compound, suggesting a structure that warrants more significant toxicological scrutiny. derpharmachemica.com Given its structural similarity, this compound would likely also fall into Cramer Class III, primarily due to the presence of the reactive aldehyde group on the aromatic benzofuran scaffold.

Table 2: Cramer Classification Scheme for Toxicological Hazard Prediction

| Cramer Class | Description | Threshold of Toxicological Concern (μ g/person/day ) |

| I | Substances with simple structures and efficient metabolic pathways, suggesting a low order of oral toxicity. | 1800 |

| II | Substances with structures that are intermediate and less innocuous than those in Class I. | 540 |

| III | Substances with structural features that permit no strong presumption of safety or may suggest significant toxicity. | 90 |

Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The benzofuran (B130515) moiety is a key component in the design of organic luminogens, which are materials that emit light. nih.gov Its rigid and planar structure contributes to high fluorescence quantum yields, making it an attractive core for developing materials used in organic light-emitting diodes (OLEDs) and other optoelectronic applications. nih.gov The aldehyde functional group of benzofuran-7-carbaldehyde provides a convenient handle for chemists to build more complex, conjugated systems through reactions like Knoevenagel condensation or Wittig-type reactions. acs.org

Researchers have synthesized various luminogens based on the benzofuran framework to explore their solid-state emission properties. acs.org While many organic fluorophores suffer from aggregation-caused quenching in the solid state, which limits their practical applications, materials exhibiting aggregation-induced emission (AIE) show enhanced emission when aggregated or in the solid state. nih.gov The design of molecules based on benzofuran can lead to materials with significant solid-state emission enhancement, a desirable property for efficient OLEDs. nih.gov

For instance, a series of organic dyes (BZ1-BZ4) for dye-sensitized solar cells (DSSCs) have been developed, incorporating a benzofuran core as a π-spacer between a donor (triphenylamine or its methoxy (B1213986) derivative) and an acceptor (cyanoacrylic acid or rhodanine-3-acetic acid). researchgate.net The key synthetic steps to create these complex dyes involved the utilization of a benzofuran aldehyde. researchgate.net The performance of these dyes highlights the potential of benzofuran-based materials in solar energy conversion.